molecular formula C14H20 B2476138 1-Methyl-4-(4-methylcyclohexyl)benzene CAS No. 70243-62-8

1-Methyl-4-(4-methylcyclohexyl)benzene

Cat. No.: B2476138
CAS No.: 70243-62-8
M. Wt: 188.314
InChI Key: FDEYNQHYWGZWRS-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methylcyclohexyl)benzene is an organic compound with the molecular formula C14H20. It is a derivative of benzene, where a methyl group and a 4-methylcyclohexyl group are attached to the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-methylcyclohexyl)benzene can be synthesized through several methods. One common approach involves the alkylation of toluene with 4-methylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.

Major Products Formed:

Scientific Research Applications

1-Methyl-4-(4-methylcyclohexyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-methylcyclohexyl)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Methyl-4-(1-methylcyclohexyl)benzene
  • 1-Methyl-4-(4-methylcyclohex-1-yl)benzene
  • 1-Methyl-4-(4-methylcyclohexyl)benzol

Comparison: 1-Methyl-4-(4-methylcyclohexyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts .

Biological Activity

1-Methyl-4-(4-methylcyclohexyl)benzene, also known as a substituted aromatic hydrocarbon, has garnered interest in various scientific fields due to its potential biological activities. This compound's structure features a methyl group and a cyclohexyl substituent, which may influence its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure and Formula

  • Molecular Formula: C14H18
  • Molecular Weight: 198.29 g/mol
  • CAS Number: 153736-48-2

The compound's structure allows for interactions with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have focused on its effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus250 µg/mL500 µg/mL
Escherichia coli1000 µg/mL>1000 µg/mL
Candida albicans500 µg/mL>1000 µg/mL

These findings suggest that the compound has moderate activity against certain pathogens while showing reduced efficacy against others, especially Gram-negative bacteria, which are generally more resistant due to their complex cell wall structures .

The biological activity of this compound is believed to be primarily due to its ability to interact with cellular components. The compound may act by:

  • Disrupting Cell Membranes: The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity.
  • Inhibiting Enzymatic Activity: It may interact with enzymes critical for bacterial survival, thereby inhibiting their function.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various substituted benzenes, including this compound, demonstrated its effectiveness against Staphylococcus aureus. The study utilized both MIC and MBC assays to determine the compound's potency. Results indicated that while it was effective against certain strains, further modifications to its structure could enhance its activity against a broader range of pathogens .

Research on Anti-inflammatory Properties

In addition to antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines when cells were treated with this compound. This suggests potential applications in treating inflammatory diseases, although more research is needed to confirm these effects and elucidate the underlying mechanisms .

Properties

IUPAC Name

1-methyl-4-(4-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h3-4,7-8,12,14H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEYNQHYWGZWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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